molecular formula C15H23NO2 B12571896 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- CAS No. 306776-15-8

2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-

Cat. No.: B12571896
CAS No.: 306776-15-8
M. Wt: 249.35 g/mol
InChI Key: JWBIOMXXKDROJC-CQSZACIVSA-N
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Description

2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of heptanone, characterized by the presence of a methoxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable ketone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptanone, 4-methyl-
  • 4-Heptanone, 2-methyl-
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

306776-15-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(4R)-4-(4-methoxyanilino)-6-methylheptan-2-one

InChI

InChI=1S/C15H23NO2/c1-11(2)9-14(10-12(3)17)16-13-5-7-15(18-4)8-6-13/h5-8,11,14,16H,9-10H2,1-4H3/t14-/m1/s1

InChI Key

JWBIOMXXKDROJC-CQSZACIVSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)C)NC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)CC(CC(=O)C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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